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Compound of Interest

Compound Name: 7-Hydroxychroman-2-one

Cat. No.: B1584768 Get Quote

An In-Depth Technical Guide to 7-Hydroxychroman-2-one: Core Properties and Scientific

Applications

Abstract
7-Hydroxychroman-2-one (CAS 5631-67-4), also known as 7-hydroxydihydrocoumarin, is the

saturated lactone derivative of the naturally occurring fluorescent compound Umbelliferone (7-

hydroxycoumarin). While its unsaturated counterpart has been studied extensively, 7-
Hydroxychroman-2-one serves as a pivotal, yet less characterized, intermediate in synthetic

chemistry. Its bifunctional nature, featuring a reactive phenolic hydroxyl group and a stable

lactone ring, makes it a valuable building block for the development of novel therapeutics,

probes, and specialty materials. This guide provides a comprehensive overview of its

fundamental physicochemical properties, a field-proven synthetic protocol, detailed analytical

characterization methodologies, and a discussion of its role in modern research and

development.

Introduction to 7-Hydroxychroman-2-one
7-Hydroxychroman-2-one belongs to the chromanone class of heterocyclic compounds,

which are bicyclic structures containing a benzene ring fused to a dihydropyranone ring. The

saturation of the C3-C4 double bond distinguishes it from the coumarin scaffold, leading to

significant differences in conformation, electronic properties, and reactivity. This structural

modification removes the inherent fluorescence characteristic of its parent coumarin but

introduces conformational flexibility in the dihydropyranone ring, opening distinct avenues for

stereospecific chemical modifications.
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Its primary importance lies in its utility as a synthetic intermediate. The phenolic hydroxyl group

at the C7 position acts as a nucleophilic handle for etherification, esterification, and coupling

reactions, while the lactone moiety can be subjected to ring-opening reactions, providing

access to a range of 3-(2,4-dihydroxyphenyl)propanoic acid derivatives.

Figure 1: Chemical Structure of 7-Hydroxychroman-2-one.

Physicochemical Properties
The fundamental properties of 7-Hydroxychroman-2-one are summarized below. These

characteristics are essential for designing synthetic transformations, purification strategies, and

analytical methods.

Property Value Source(s)

IUPAC Name
7-hydroxy-3,4-

dihydrochromen-2-one

Synonyms
7-hydroxydihydrocoumarin,

3,4-Dihydrocoumarin-7-ol

CAS Number 5631-67-4

Molecular Formula C₉H₈O₃

Molecular Weight 164.16 g/mol

Appearance
Off-white to light tan solid

(typical)
Inferred

Melting Point 133–135.5 °C [1]

XLogP3-AA 1.3

Solubility Profile
While exhaustive solubility data is not widely published, a qualitative profile can be derived

from its structure.

Polar Aprotic Solvents: Expected to be highly soluble in solvents like dimethyl sulfoxide

(DMSO), dimethylformamide (DMF), and acetone due to its ability to accept hydrogen bonds
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at the lactone and hydroxyl oxygens.

Polar Protic Solvents: Soluble in alcohols such as ethanol and methanol, where it can act as

both a hydrogen bond donor and acceptor.[1]

Chlorinated Solvents: Moderately soluble in dichloromethane and chloroform.

Water: Sparingly soluble in water at neutral pH. Solubility increases significantly under basic

conditions (pH > 8) due to the deprotonation of the phenolic hydroxyl group to form the more

polar phenoxide salt.

Nonpolar Solvents: Poorly soluble in nonpolar solvents like hexanes and toluene, although

recrystallization from toluene has been reported, indicating some solubility at elevated

temperatures.[1]

Acidity (pKa)
The primary acidic proton in 7-Hydroxychroman-2-one is that of the C7 phenolic hydroxyl

group. No experimental pKa value is readily available in the literature. However, it is expected

to be slightly higher (less acidic) than its unsaturated analog, 7-hydroxycoumarin (pKa ≈ 7.1),

due to the lack of the electron-withdrawing C3-C4 double bond. The acidity is sufficient for

deprotonation with moderate bases like sodium carbonate or triethylamine, which is a key

consideration for derivatization reactions at this position.

Synthesis and Reactivity
The most direct and efficient route to 7-Hydroxychroman-2-one is through the selective

reduction of its readily available precursor, 7-hydroxycoumarin.

Primary Synthetic Route: Catalytic Hydrogenation
Catalytic hydrogenation is the method of choice for reducing the α,β-unsaturated double bond

of the coumarin core without affecting the aromatic ring or the lactone ester. The use of a

palladium on carbon (Pd/C) catalyst is standard for this transformation, offering high selectivity

and yield.

Figure 2: Synthesis via Catalytic Hydrogenation.
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Experimental Protocol: Synthesis of 7-Hydroxychroman-2-one[1]

Apparatus Setup: A solution of 7-hydroxycoumarin (5.0 g, 30.8 mmol) in absolute ethanol

(200 mL) is placed into a high-pressure hydrogenation vessel (e.g., a Parr apparatus).

Catalyst Addition: 10% Palladium on carbon (500 mg, 10 wt%) is carefully added to the

solution.

Causality Insight: Pd/C is an excellent catalyst for hydrogenating isolated carbon-carbon

double bonds without reducing more stable aromatic systems or carbonyl groups under

these mild conditions.

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with

hydrogen gas to approximately 50-60 psi. The reaction mixture is stirred and heated to 55 °C

for 24 hours.

Self-Validation: Reaction completion is monitored by Thin Layer Chromatography (TLC)

using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the

starting material spot and the appearance of a new, typically lower Rf spot, indicates a

complete reaction.

Workup and Isolation: After cooling to room temperature and venting the hydrogen, the

reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The

filtrate is concentrated under reduced pressure (in vacuo) to yield the crude product.

Purification: The crude solid can be purified by recrystallization from a suitable solvent, such

as toluene, to afford pure 7-Hydroxychroman-2-one as a crystalline solid.[1]

Biological Significance and Applications
While the biological activity of 7-Hydroxychroman-2-one itself is not extensively documented,

its true value in drug development lies in its role as a versatile scaffold and synthetic

intermediate. The dihydrocoumarin core is present in various natural products and

pharmacologically active molecules.

Scaffold for Drug Discovery: Derivatives of the 7-Hydroxychroman-2-one scaffold have

been investigated for a range of biological activities. For instance, linking other
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pharmacophores to the C7 hydroxyl group has been a strategy to create novel cytotoxic

agents for cancer research.

Intermediate for Bioactive Compounds: The molecule serves as a key precursor for more

complex structures. A notable application is in the synthesis of browning inhibitors for food

preservation, where the lactone ring is opened via amidation to produce N-(4-aminobutyl)-3-

(2,4-dihydroxyphenyl)propanamide.[1][2] This demonstrates its utility in creating linear

phenolic amides with tailored properties.

Analytical Characterization
Robust analytical methods are crucial for confirming the identity, purity, and structure of 7-
Hydroxychroman-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The data

provided below is based on experimental results in acetonitrile-d₃ (CD₃CN).[1]

¹H NMR (300 MHz, CD₃CN):

δ 7.01 (d, J=8.3 Hz, 1H): Aromatic proton at C5, coupled only to the C6 proton.

δ 6.55 (dd, J=8.3, 2.4 Hz, 1H): Aromatic proton at C6, coupled to both C5 and C8 protons.

Note: The patent reference describes the coupling constants as J=4.1, 2.4 Hz, which may be

a typographical error as the ortho coupling should match C5.

δ 6.48 (d, J=2.4 Hz, 1H): Aromatic proton at C8, showing only meta-coupling to the C6

proton.

δ 2.85 (t, J=7.4 Hz, 2H): Aliphatic protons at C4, appearing as a triplet due to coupling with

the C3 protons. Note: The patent assigns this to C3, but based on standard spectral patterns

for chromanones where C4 is adjacent to the aromatic ring, this assignment is more likely for

C4.

δ 2.69 (t, J=7.4 Hz, 2H): Aliphatic protons at C3, adjacent to the carbonyl group. Note: The

patent describes this as a 'd of d', but a triplet is expected and more consistent with the

adjacent C4 methylene group.
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¹³C NMR (75.5 MHz, CD₃CN):

Carbon Atom Chemical Shift (δ, ppm) Rationale

C2 (C=O) 169.85
Carbonyl carbon of the

lactone.

C7 (C-OH) 157.57
Aromatic carbon bearing the

hydroxyl group.

C9 153.61
Aromatic carbon at the ring

junction, bonded to oxygen.

C5 129.72
Aromatic CH carbon, ortho to

the ring junction.

C10 112.57

Aromatic carbon at the ring

junction, not bonded to

oxygen. Note: Patent assigns

this as 157.57, likely an error.

C6 112.21
Aromatic CH carbon, ortho to

the hydroxyl-bearing carbon.

C8 104.42
Aromatic CH carbon, ortho to

the hydroxyl-bearing carbon.

C3 (CH₂) 30.01
Aliphatic carbon adjacent to

the carbonyl group.

C4 (CH₂) 23.35
Aliphatic carbon adjacent to

the aromatic ring.

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and study fragmentation patterns.

Expected M/z: For the molecular ion [M]⁺, the expected mass-to-charge ratio is ~164.05. In

electrospray ionization (ESI), adducts such as [M+H]⁺ (165.05) or [M+Na]⁺ (187.04) are

commonly observed.
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Fragmentation Pattern: The most common fragmentation pathway involves a retro-Diels-

Alder (rDA) type cleavage of the dihydropyranone ring, leading to the loss of ketene

(CH₂=C=O, 42 Da). This would generate a major fragment ion corresponding to the 2-

vinylresorcinol radical cation at m/z 122. Further fragmentation of the aromatic ring would

also occur.

Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.

~3300-3400 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group.

~1750-1770 cm⁻¹ (strong): C=O stretching vibration of the six-membered ring lactone

(ester). This is typically at a higher wavenumber than for an open-chain ester due to ring

strain.

~1620, 1580, 1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.

~1200-1250 cm⁻¹: Asymmetric C-O-C stretching of the lactone ester.

Chromatographic Methods (HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing the

purity of 7-Hydroxychroman-2-one. A robust reverse-phase method is outlined below.

Protocol: Purity Analysis by Reverse-Phase HPLC

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

Causality Insight: A C18 column provides excellent hydrophobic retention for the aromatic

core of the molecule.

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

Causality Insight: The acid suppresses the ionization of the phenolic hydroxyl group,

leading to sharper peaks and more reproducible retention times.

Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
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Gradient Elution: A typical gradient would be from 10% B to 95% B over 15-20 minutes.

Causality Insight: A gradient is effective for eluting the compound in a reasonable time

while also separating it from more polar impurities (eluting early) and less polar impurities

(eluting late).

Flow Rate: 1.0 mL/min.

Detection: UV detector set to 280 nm.

Causality Insight: The benzene ring provides strong UV absorbance, with a maximum

(λmax) typically around 280 nm for this type of phenolic compound.

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 1:1

mixture of acetonitrile and water.

Safety and Handling
While specific toxicity data for 7-Hydroxychroman-2-one is limited, it should be handled with

standard laboratory precautions appropriate for novel organic compounds.

GHS Hazard Information (Predicted): Based on related structures, it may be classified as

harmful if swallowed, a skin irritant, and a serious eye irritant.[3]

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective

equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing

agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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